molecular formula C12H4Cl6O B13734914 2,3',4,4',5,5'-Hexachlorodiphenyl ether CAS No. 131138-20-0

2,3',4,4',5,5'-Hexachlorodiphenyl ether

Cat. No.: B13734914
CAS No.: 131138-20-0
M. Wt: 376.9 g/mol
InChI Key: DYSUSQZPGJXVAL-UHFFFAOYSA-N
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Description

2,3’,4,4’,5,5’-Hexachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H4Cl6O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4,4’,5,5’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production methods for 2,3’,4,4’,5,5’-Hexachlorodiphenyl ether are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination in reactors designed to handle the exothermic nature of the reaction and ensure uniform distribution of chlorine .

Chemical Reactions Analysis

Types of Reactions

2,3’,4,4’,5,5’-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3’,4,4’,5,5’-Hexachlorodiphenyl ether involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to xenobiotic metabolism. This interaction can result in the production of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to its toxicological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3’,4,4’,5,5’-Hexachlorodiphenyl ether is unique due to its specific pattern of chlorination, which influences its chemical properties and biological activity. Compared to other hexachlorodiphenyl ethers, it may exhibit different levels of persistence, bioaccumulation, and toxicity .

Properties

CAS No.

131138-20-0

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,3-trichloro-5-(2,4,5-trichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-6-3-8(15)11(4-7(6)14)19-5-1-9(16)12(18)10(17)2-5/h1-4H

InChI Key

DYSUSQZPGJXVAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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